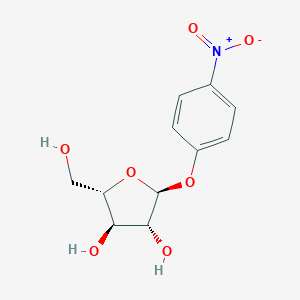
4-硝基苯基-阿拉伯糖苷
概述
描述
4-硝基苯基-阿拉伯糖苷是一种属于酚类糖苷类的有机化合物。这些化合物以连接到糖基部分的酚类结构为特征。 4-硝基苯基-阿拉伯糖苷以其在化学、生物学和医学等各个科学领域中的应用而闻名 .
科学研究应用
4-硝基苯基-阿拉伯糖苷在科学研究中具有广泛的应用:
作用机制
4-硝基苯基-阿拉伯糖苷的作用机制涉及它与特定分子靶标的相互作用。 例如,在酶促测定中,它作为 α-阿拉伯呋喃糖苷酶等酶的底物,导致释放出 4-硝基苯酚,可以进行定量测量 . 4-硝基苯基-阿拉伯糖苷催化还原为 4-氨基苯基-阿拉伯糖苷涉及从还原剂 (NaBH4) 到硝基的电子转移,由金属纳米颗粒促进 .
生化分析
Biochemical Properties
4-Nitrophenyl-ara is a substrate for the enzyme arabinofuranosidase, which belongs to the glycoside hydrolase family of enzymes . Arabinofuranosidases hydrolyze the 1,3- and 1,5-α-arabinosyl bonds in L-arabinose-containing molecules . The interaction between 4-Nitrophenyl-ara and arabinofuranosidase is crucial for the complete hydrolysis of arabinoxylans .
Cellular Effects
The effects of 4-Nitrophenyl-ara on cells are primarily observed through its role as a substrate in enzymatic reactions. It influences cell function by participating in the degradation of lignocellulosic biomass, impacting cellular metabolism .
Molecular Mechanism
4-Nitrophenyl-ara exerts its effects at the molecular level through its interactions with arabinofuranosidase. It binds to the enzyme, facilitating the hydrolysis of α-arabinosyl bonds in L-arabinose-containing molecules . This interaction is crucial for the complete degradation of arabinoxylans .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Nitrophenyl-ara exhibits stability over a wide pH and temperature range . It maintains its activity after prolonged incubation, indicating its stability and long-term effects on cellular function .
Metabolic Pathways
4-Nitrophenyl-ara is involved in the metabolic pathway of lignocellulosic biomass degradation, where it interacts with arabinofuranosidase . This interaction influences the metabolic flux and metabolite levels within the pathway .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl-ara is likely within the cytoplasm, where it interacts with arabinofuranosidase to facilitate the degradation of lignocellulosic biomass
准备方法
4-硝基苯基-阿拉伯糖苷的合成通常涉及亲核取代反应。一种常用的方法是在受控条件下,用 4-硝基苯基氯甲酸酯与合适的亲核试剂反应。 反应通常在甲醇等溶剂中进行,产物通过重结晶等技术进行纯化 .
4-硝基苯基-阿拉伯糖苷的工业生产方法通常涉及使用类似亲核取代反应的大规模合成。反应条件经过优化,以确保最终产品的高收率和纯度。 在工业环境中,常用先进的纯化技术,如色谱法,以达到所需的质量 .
化学反应分析
4-硝基苯基-阿拉伯糖苷经历各种化学反应,包括还原、氧化和取代。 最受关注的反应之一是在金属纳米颗粒作为催化剂存在的情况下,使用硼氢化钠 (NaBH4) 等还原剂将 4-硝基苯酚催化还原为 4-氨基苯酚 .
相似化合物的比较
4-硝基苯基-阿拉伯糖苷可以与其他酚类糖苷和硝基苯酚衍生物进行比较:
4-硝基苯酚: 在类似的催化还原研究中使用的密切相关化合物.
4-硝基苯基氯甲酸酯: 用于合成具有抗菌和抗氧化活性的各种氨基甲酸酯.
4-氨基苯酚: 4-硝基苯基-阿拉伯糖苷的还原形式,通常用于制药应用.
4-硝基苯基-阿拉伯糖苷的独特性在于它在酶促测定中的特定应用以及它在催化还原研究中的模型化合物作用。
生物活性
4-Nitrophenyl α-L-arabinofuranoside (pNPAF) is a synthetic chromogenic substrate widely utilized in biochemical assays to study the activity of various enzymes, particularly α-L-arabinofuranosidases. Its biological activity is primarily linked to its role as a substrate in enzymatic reactions, facilitating the understanding of carbohydrate metabolism and enzyme kinetics.
- Molecular Formula : C₁₁H₁₃N₁O₇
- Molecular Weight : 271.22 g/mol
- Melting Point : 157-159 °C
- Solubility : Soluble in methanol (50 mg/mL) and other organic solvents.
- Density : 1.562 g/cm³
- Flash Point : 288.7 °C
Enzymatic Role
4-Nitrophenyl α-L-arabinofuranoside is primarily used as a substrate for α-L-arabinofuranosidases, which are enzymes that hydrolyze arabinofuranosyl side chains from polysaccharides. This activity is crucial for the degradation of complex carbohydrates such as arabinoxylans found in plant cell walls, enhancing the accessibility of other hydrolytic enzymes like xylanases.
Case Studies and Research Findings
- Enzyme Kinetics :
- Synergistic Effects :
- Industrial Applications :
Data Table: Enzyme Activity with pNPAF
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Activity (s⁻¹ mM⁻¹) |
|---|---|---|---|
| Abf51 from Hungateiclostridium | 6.5 | 60 | 205 |
| Abf2 from Pseudomonas putida | N/A | N/A | 8.6 |
| AbfCelf from Pseudomonas putida | N/A | N/A | 6.2 |
The enzymatic hydrolysis mechanism involves the cleavage of glycosidic bonds between arabinofuranosyl units and xylopyranosyl residues, which enhances the overall digestibility of hemicellulosic materials. This process is vital for various applications in agriculture and bioengineering.
属性
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UKKRHICBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6892-58-6 | |
| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of α-L-arabinofuranosidase in complex with 4-nitrophenyl-α-L-arabinofuranoside tell us about the enzyme's mechanism?
A: The research paper "[Crystal structure of a family 51 α-L-arabinofuranosidase in complex with 4-nitrophenyl-Ara]" [] investigates the crystal structure of an α-L-arabinofuranosidase from family 51 bound to 4-nitrophenyl-α-L-arabinofuranoside. While the abstract doesn't provide specific details about the interaction, analyzing the crystal structure could reveal:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















